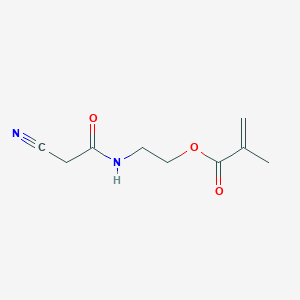

2-(2-Cyanoacetamido)ethyl methacrylate

CAS No.: 1031820-10-6

Cat. No.: VC8167329

Molecular Formula: C9H12N2O3

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1031820-10-6 |

|---|---|

| Molecular Formula | C9H12N2O3 |

| Molecular Weight | 196.2 g/mol |

| IUPAC Name | 2-[(2-cyanoacetyl)amino]ethyl 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C9H12N2O3/c1-7(2)9(13)14-6-5-11-8(12)3-4-10/h1,3,5-6H2,2H3,(H,11,12) |

| Standard InChI Key | ZEAALQQLPWBXHB-UHFFFAOYSA-N |

| SMILES | CC(=C)C(=O)OCCNC(=O)CC#N |

| Canonical SMILES | CC(=C)C(=O)OCCNC(=O)CC#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises:

-

A methacrylate group (CH₂=C(CH₃)COO-) providing polymerization capability.

-

An ethyl spacer linking the methacrylate to a cyanoacetamide moiety (-NH-C(=O)-CH₂-C≡N), enhancing polarity and reactivity .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

-

NMR: Peaks at δ 1.93 ppm (CH₃ from methacrylate), δ 3.45 ppm (-CH₂-NH-), and δ 4.30 ppm (-O-CH₂-CH₂-) confirm the structure .

-

FT-IR: Stretching vibrations at 2240 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O), and 1650 cm⁻¹ (amide C=O) .

Synthesis and Production

Conventional Synthesis Routes

The synthesis involves two primary steps:

-

Esterification: Cyanoacetic acid reacts with ethylene glycol monomethacrylate in the presence of acid catalysts (e.g., H₂SO₄) to form the intermediate ester .

-

Amidation: The ester intermediate undergoes amidation with ammonia or methylamine, yielding the final product .

Equation 1:

Advanced Methodologies

Recent patents (e.g., US20010021787A1) highlight azeotropic distillation with C₄–C₁₀ alcohols to remove water, improving yield (up to 85%) . Catalytic systems using camphor sulfonic acid enhance cyclization efficiency in polymerizable derivatives .

Applications in Materials Science

UV-Absorbing Polymers

The cyanoacetamide group enables conjugation with chromophores for UV stabilization. Copolymers with ethyl methacrylate exhibit λ<sub>max</sub> at 350 nm, effective in blocking 90% of UV-A radiation .

Table 2: Performance in Polymer Blends

| Polymer Composition | UV Absorbance (300–400 nm) | Application |

|---|---|---|

| PMMA-co-Cyanoacetamide | 92% | Optical coatings |

| PDMAEMA-co-Cyanoacetamide | 88% | Biomedical devices |

Drug Delivery Systems

Quaternary ammonium derivatives of this monomer form cationic micelles for gene delivery. In vitro studies show transfection efficiencies of 3–6% in COS-7 cells, comparable to polyethylenimine (PEI) but with lower cytotoxicity .

Recent Research and Innovations

Photodynamic Therapy Agents

Functionalization with thioxanthene derivatives (e.g., EP4219632A2) produces photosensitizers with λ<sub>em</sub> = 650 nm, enabling deep-tissue penetration in cancer treatment .

Environmental Remediation

Grafting onto cellulose matrices creates adsorbents for heavy metal removal (e.g., 95% efficiency for Pb²⁺ at 50 ppm) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume